synthesis of copper(II) chlorate tetrahydrate
synthesis of copper(II) chlorate tetrahydrate
An In-Depth Technical Guide to the Synthesis of Copper(II) Chlorate Tetrahydrate
Abstract
Copper(II) chlorate, particularly in its tetrahydrate form (Cu(ClO₃)₂·4H₂O), is a significant inorganic compound characterized by its strong oxidizing properties and utility in various chemical applications, including pyrotechnics and as a precursor for other copper complexes.[1][2][3] This guide provides a comprehensive overview of the , designed for researchers and professionals in chemistry and materials science. We delve into the core chemical principles, present detailed, field-proven experimental protocols, and emphasize the critical safety considerations necessary for handling this energetic material. The methodologies discussed are grounded in established chemical literature, ensuring a self-validating and reproducible approach to obtaining high-purity crystalline product.
Physicochemical Properties and Structural Insights
Copper(II) chlorate is a blue crystalline solid that is highly soluble in water and deliquescent, meaning it readily absorbs moisture from the air.[4][5] It most commonly crystallizes as the tetrahydrate, though a hexahydrate form is also known.[1][6] The compound is a potent oxidizer, a property that dictates its primary applications and necessitates stringent safety protocols.[4][5]
Structural Characteristics
The tetrahydrate, tetraaquacopper(II) chlorate (Cu(ClO₃)₂·4H₂O), possesses an orthorhombic crystal structure.[1] In this configuration, the central copper(II) ion is in a distorted octahedral coordination. It is bonded to four oxygen atoms from the water molecules in a square planar arrangement and two oxygen atoms from the chlorate anions at the axial positions.[1] This distortion is a manifestation of the Jahn-Teller effect, with the water molecules being closer to the copper ion (1.944 Å) than the chlorate groups (2.396 Å).[1]
Thermal Stability and Decomposition
Thermal analysis is critical for understanding the safe handling limits of copper(II) chlorate. The tetrahydrate form melts at approximately 65°C, while the anhydrous form melts at 73°C, with decomposition occurring above this temperature.[1][2] Upon heating, it decomposes to produce a yellow gas containing chlorine, oxygen, and chlorine dioxide, leaving a green solid residue of a basic copper salt.[1] This decomposition is exothermic and can be explosive, especially in the presence of organic materials, sulfur, or powdered metals.[1][4][5]
| Property | Value | Source(s) |
| Chemical Formula | Cu(ClO₃)₂·4H₂O | [1] |
| Molar Mass | 302.509 g/mol | [1] |
| Appearance | Light blue crystals | [2] |
| Density | 2.26 g/cm³ | [1][2] |
| Melting Point | 65 °C (tetrahydrate), decomposes | [2] |
| Solubility in Water | 62.17 g/100 mL at 18 °C (tetrahydrate) | [1][2] |
| Crystal Structure | Orthorhombic | [1] |
| UN Number | 2721 | [4] |
| Hazard Class | 5.1 (Oxidizer) | [5] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of copper(II) chlorate is not commercially widespread due to its hazardous nature, making laboratory-scale preparation the primary means of access. The choice of synthesis route is dictated by the availability of precursors, desired purity, and scale of the reaction. The most common methods rely on either a double displacement reaction to precipitate an insoluble salt or a direct acid-base reaction.
Principle 1: Metathesis via Insoluble Salt Precipitation
The most frequently cited and reliable method for synthesizing copper(II) chlorate is a metathesis (double displacement) reaction. This approach leverages the low solubility of a specific salt to drive the reaction to completion, according to Le Châtelier's principle. The reaction between aqueous copper(II) sulfate and barium chlorate is the archetypal example.
Reaction: CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)↓[7][8]
The causality here is straightforward: barium sulfate (BaSO₄) has extremely low solubility in water (approx. 0.00024 g/100 mL at 20°C). When the two soluble reactants are mixed, the insoluble BaSO₄ immediately precipitates as a dense white solid, effectively removing the barium and sulfate ions from the solution.[9][10][11] This leaves the desired copper(II) and chlorate ions in the aqueous phase. The subsequent separation is a simple physical process of filtration.
Principle 2: Acid-Base Neutralization
An alternative pathway involves the reaction of a copper(II) source, typically a base like copper(II) carbonate or copper(II) oxide, with chloric acid (HClO₃).[5]
Reaction: CuCO₃(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + H₂O(l) + CO₂(g)↑
This is a classic acid-base reaction where the carbonate acts as a base, neutralizing the chloric acid.[12][13][14][15][16] The formation of water and the evolution of carbon dioxide gas, which escapes the system, drive the reaction forward. This method avoids the need for a potentially hazardous barium salt but requires the careful preparation or handling of chloric acid, which is itself unstable and must often be generated in situ.
Detailed Experimental Protocol: Synthesis via Double Displacement
This section provides a self-validating, step-by-step protocol for the based on the robust barium chlorate and copper sulfate metathesis reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 25.0 g | High purity, ACS grade or better |
| Barium Chlorate Monohydrate | Ba(ClO₃)₂·H₂O | 322.25 | 32.2 g | High purity, handle with care (oxidizer) |
| Deionized Water | H₂O | 18.02 | ~200 mL | For dissolving reagents |
Step-by-Step Procedure
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Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 25.0 g of copper(II) sulfate pentahydrate in 100 mL of warm deionized water. Stir until fully dissolved to create a clear, blue solution.
-
In a separate 250 mL beaker, dissolve 32.2 g of barium chlorate monohydrate in 100 mL of warm deionized water. Stir until a clear, colorless solution is obtained.
-
-
Reaction and Precipitation:
-
Slowly add the copper(II) sulfate solution to the barium chlorate solution while stirring continuously with a magnetic stirrer.
-
A dense, white precipitate of barium sulfate (BaSO₄) will form immediately.[9][10] The supernatant solution will turn a characteristic light blue, indicating the presence of aqueous copper(II) ions.[9]
-
Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion. Gently heat the mixture to about 60-70°C to encourage the formation of larger BaSO₄ particles, which facilitates easier filtration.
-
-
Isolation of Copper(II) Chlorate Solution:
-
Allow the precipitate to settle. Set up a vacuum filtration apparatus using a Büchner funnel and a suitable filter paper (e.g., Whatman No. 1).
-
Carefully decant the supernatant liquid through the filter. Then, transfer the entire slurry to the funnel and filter under vacuum.
-
Wash the white BaSO₄ precipitate in the funnel with two small portions (10-15 mL each) of cold deionized water to recover any remaining copper chlorate solution.
-
Combine the filtrate and the washings. The resulting solution is aqueous copper(II) chlorate.
-
-
Crystallization of the Tetrahydrate:
-
Transfer the filtrate to a clean crystallizing dish or evaporating basin.
-
Gently heat the solution to approximately 50-60°C to reduce its volume by about half. Avoid boiling, as this can promote decomposition.
-
Cover the dish with a watch glass and allow it to cool slowly to room temperature. For higher purity crystals, further slow cooling in an ice bath can be beneficial. Crystallization is the process of forming solid salts from a solution as the solvent cools and solubility decreases.[17]
-
Light blue, needle-like crystals of copper(II) chlorate tetrahydrate will form.
-
-
Drying and Storage:
-
Collect the crystals by filtration. Do not wash with water, as the product is highly soluble. A quick wash with a small amount of cold acetone can be used to aid drying.
-
Dry the crystals on a watch glass in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate). Do not heat to dry.
-
Store the final product in a tightly sealed container, clearly labeled as a strong oxidizer. Due to its deliquescent nature, proper storage is crucial to prevent the absorption of atmospheric moisture.[4]
-
Process Visualization and Data
Synthesis Workflow Diagram
Caption: Synthesis workflow for copper(II) chlorate tetrahydrate.
Safety, Handling, and Waste Disposal
CAUTION: Copper(II) chlorate is a strong oxidizing agent and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21]
-
Handling: Avoid contact with skin and eyes.[18] Do not grind the material or mix it with combustible substances like organic materials, sulfur, or powdered metals, as this can create explosive mixtures.[1][5] All work should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] The storage container should be tightly sealed to prevent deliquescence.
-
First Aid: In case of skin contact, wash immediately with plenty of water.[21] For eye contact, rinse cautiously with water for several minutes.[18][21] If inhaled, move to fresh air.[18] If ingested, rinse the mouth and seek immediate medical attention.[18][21]
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Waste Disposal: The primary solid waste from this synthesis is barium sulfate, which is non-hazardous and can typically be disposed of in standard chemical waste. Any excess copper(II) chlorate or solutions containing it should be treated as hazardous waste and disposed of according to institutional and local regulations, typically involving reduction to a less hazardous copper salt.
Conclusion
The is a classic yet illustrative example of inorganic synthesis that requires careful execution and a thorough understanding of the underlying chemical principles. The double displacement method presented here is a reliable and scalable laboratory procedure that yields a product of high purity. By adhering to the detailed protocol and the stringent safety precautions outlined, researchers can safely and effectively prepare this energetic material for further study and application.
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